molecular formula C19H21F2N5O2S B10953942 2-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline

2-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline

Cat. No.: B10953942
M. Wt: 421.5 g/mol
InChI Key: UIUSFNFUURJMLI-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, linked to a quinoline derivative through a tetrahydropyrazinyl sulfone moiety.

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of pyrazole derivatives is a key step, often achieved using difluoromethylating agents under controlled conditions . The quinoline derivative is synthesized separately and then coupled with the pyrazole ring through a tetrahydropyrazinyl sulfone linkage. Industrial production methods optimize these steps to ensure high yield and purity, often employing advanced catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The difluoromethyl group enhances its binding affinity and specificity, while the sulfone moiety contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and quinoline-based molecules. For example:

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core but differs in its functional groups and overall structure.

    4-Methylquinoline derivatives: Similar in the quinoline moiety but vary in their substituents and linkages. 1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21F2N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]-4-methylquinoline

InChI

InChI=1S/C19H21F2N5O2S/c1-13-11-18(22-16-6-4-3-5-15(13)16)24-7-9-25(10-8-24)29(27,28)17-12-26(19(20)21)23-14(17)2/h3-6,11-12,19H,7-10H2,1-2H3

InChI Key

UIUSFNFUURJMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CN(N=C4C)C(F)F

Origin of Product

United States

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